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Compound Name: Malvidin 3,5-diglucoside chloride

Cat. No.: B190366 Get Quote

Comparative Analysis of Malvidin 3,5-
Diglucoside Content in Grape Cultivars
A comprehensive guide for researchers and drug development professionals on the varying

concentrations of Malvidin 3,5-diglucoside across different grape varieties, supported by

experimental data and detailed methodologies.

Malvidin 3,5-diglucoside, a type of anthocyanin, is a key pigment contributing to the color of

many red grapes and the wines produced from them. Its presence and concentration are highly

dependent on the grape cultivar, with significant variations observed between different species

and hybrids. This guide provides a comparative analysis of Malvidin 3,5-diglucoside content in

various grape cultivars, offering valuable insights for research, quality control, and the

development of natural colorants and health products.

Quantitative Data Summary
The concentration of Malvidin 3,5-diglucoside varies significantly among grape cultivars.

Generally, this compound is characteristic of hybrid grape varieties, especially those with

American Vitis species in their lineage, and is typically absent or present in trace amounts in

European Vitis vinifera cultivars.[1][2] The following table summarizes the reported

concentrations of Malvidin 3,5-diglucoside in the skins or juice of various grape cultivars.
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Grape Cultivar Species/Origin

Malvidin 3,5-
diglucoside
Content (mg/L or
other units)

Reference

Hybrid Varieties

Cabernet Cortis Interspecific Hybrid
Can exceed 15 mg/L

in wine
[1][3]

Regent Interspecific Hybrid
Up to 300 mg/L in

wine
[1]

Rondo Interspecific Hybrid

Can significantly

exceed 15 mg/L in

wine

[1]

Monarch Interspecific Hybrid
Contains Malvidin 3,5-

diglucoside
[1]

Medina Interspecific Hybrid
Contains Malvidin 3,5-

diglucoside
[1]

Cabernet Carol Interspecific Hybrid
Contains Malvidin 3,5-

diglucoside
[1]

Cabernet Volos Interspecific Hybrid

Subject to analysis for

Malvidin 3,5-

diglucoside content

[3]

Merlot Khantus Interspecific Hybrid

Subject to analysis for

Malvidin 3,5-

diglucoside content

[3]

Merlot Khorus Interspecific Hybrid

Subject to analysis for

Malvidin 3,5-

diglucoside content

[3]

Golubok Interspecific Hybrid
Contains Malvidin 3,5-

diglucoside
[4]

Vitis vinifera Varieties
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Cabernet Sauvignon Vitis vinifera
Generally absent or in

trace amounts
[1]

Marselan Vitis vinifera

Contains 15 identified

anthocyanins, with

Malvidin-3-O-

glucoside being

dominant

[5]

Cabernet Franc Vitis vinifera

Contains 14 identified

anthocyanins, with

Malvidin-3-O-

glucoside being

dominant

[5]

Syrah Vitis vinifera

Contains 13 identified

anthocyanins, with

Malvidin-3-O-

glucoside being

dominant

[5]

Petit Verdot Vitis vinifera

Contains 13 identified

anthocyanins, with

Malvidin-3-O-

glucoside being

dominant

[5]

Muscadine Grapes

(Vitis rotundifolia)

Various Selections Vitis rotundifolia

Can contain 0 to 60%

of total anthocyanins

as Malvidin 3,5-

diglucoside

[6]

Note: The concentrations can be influenced by various factors including climate, viticultural

practices, and analytical methods.
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The quantification of Malvidin 3,5-diglucoside in grapes is primarily achieved through High-

Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a

Mass Spectrometer (MS).

Sample Preparation (Grape Skins)
Extraction: Grape skins are manually separated from the berries. The skins are then freeze-

dried and ground into a fine powder.

Solvent Extraction: A known mass of the powdered grape skin is extracted with an acidified

methanol solution (e.g., methanol/HCl or methanol/formic acid).

Sonication and Centrifugation: The mixture is typically sonicated to enhance extraction

efficiency, followed by centrifugation to separate the solid residue from the liquid extract.

Filtration: The supernatant is filtered through a membrane filter (e.g., 0.45 µm) prior to HPLC

analysis.

High-Performance Liquid Chromatography (HPLC)
Analysis

Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a gradient

elution system, and a DAD or MS detector.

Mobile Phase: A typical gradient elution involves two solvents:

Solvent A: Acidified water (e.g., with formic acid or trifluoroacetic acid).

Solvent B: Acetonitrile or methanol.

Gradient Program: The proportion of Solvent B is gradually increased over the course of the

analysis to separate the different anthocyanins.

Detection: Anthocyanins are typically detected at a wavelength of 520 nm.[7] Mass

spectrometry provides more definitive identification based on the mass-to-charge ratio of the

molecule.
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Quantification: The concentration of Malvidin 3,5-diglucoside is determined by comparing the

peak area in the sample chromatogram to a calibration curve generated using a pure

standard of Malvidin 3,5-diglucoside.[8]

Anthocyanin Biosynthesis Pathway
The biosynthesis of anthocyanins, including Malvidin 3,5-diglucoside, is a complex process that

is part of the broader flavonoid pathway. The final steps involve glycosylation and methylation

of the anthocyanidin core.
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Caption: Simplified anthocyanin biosynthesis pathway leading to Malvidin 3,5-diglucoside.
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Conclusion
The presence and concentration of Malvidin 3,5-diglucoside serve as a key chemotaxonomic

marker to differentiate between Vitis vinifera and hybrid grape cultivars. For researchers in

viticulture and enology, understanding the genetic and environmental factors that influence the

expression of this compound is crucial for cultivar selection and wine quality management. In

the field of drug development and natural products, grape varieties rich in Malvidin 3,5-

diglucoside represent a promising source of this bioactive compound for further investigation

into its potential health benefits. The standardized analytical protocols outlined in this guide

provide a reliable framework for the accurate quantification of Malvidin 3,5-diglucoside in

various grape materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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